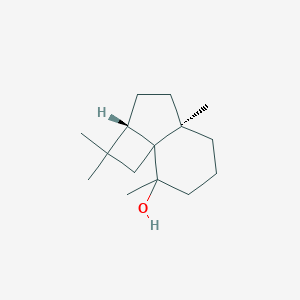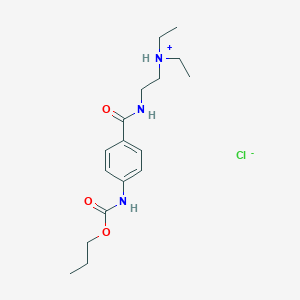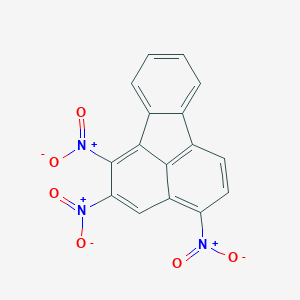![molecular formula C19H25IN8O13P2 B034364 [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 104576-78-5](/img/structure/B34364.png)
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) is a synthetic polymer composed of alternating units of 2-aminodeoxyadenylate and 5-iododeoxyuridylate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) typically involves the polymerization of monomeric units of 2-aminodeoxyadenylate and 5-iododeoxyuridylate. The reaction conditions often include the use of specific catalysts and solvents to facilitate the polymerization process. The exact synthetic route may vary depending on the desired properties of the final polymer .
Industrial Production Methods
Industrial production of poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) involves large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the polymer’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the polymer’s reactivity .
Aplicaciones Científicas De Investigación
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: It serves as a tool for investigating nucleic acid interactions and enzyme activities.
Mecanismo De Acción
The mechanism by which poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) exerts its effects involves interactions with various molecular targets. These interactions can include binding to nucleic acids, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the polymer is used, such as in biological assays or material science applications .
Comparación Con Compuestos Similares
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) can be compared to other similar compounds, such as:
Poly(adenylate-uridylate): This polymer lacks the amino and iodine modifications, resulting in different chemical and biological properties.
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate):
Poly(2-aminodeoxyadenylate-5-chlorodeoxyuridylate): Similar to the bromine-substituted polymer, this compound has distinct properties due to the presence of chlorine.
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) is unique in its combination of amino and iodine modifications, which confer specific chemical and biological properties that are not observed in other similar compounds .
Propiedades
Número CAS |
104576-78-5 |
|---|---|
Fórmula molecular |
C19H25IN8O13P2 |
Peso molecular |
762.3 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25IN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
Clave InChI |
WJUYKRRVWABHPS-LSUSWQKBSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
| 104576-78-5 | |
Sinónimos |
PADA-5-IDU poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate](/img/structure/B34299.png)


![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)



